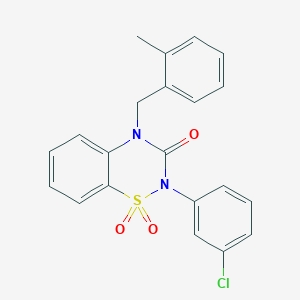
2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-chlorophenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , often referred to as a benzothiadiazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN2O3S, with a molecular weight of approximately 404.9 g/mol . The structure features a benzothiadiazine core which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN2O3S |
| Molecular Weight | 404.9 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Biological Activity
Research indicates that benzothiadiazine derivatives exhibit a range of biological activities, including:
- Antihypertensive Activity : Compounds in this class have been shown to act as diuretics and antihypertensives. The mechanism typically involves inhibition of sodium reabsorption in the kidneys, leading to increased urine output and decreased blood pressure .
- Anticancer Properties : Some studies suggest that benzothiadiazines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against various bacterial strains, although further research is needed to elucidate the mechanisms involved .
Case Studies
- Hypertensive Rat Model : In a study involving hypertensive rats treated with the compound, significant reductions in systolic blood pressure were observed compared to control groups. The renal function tests indicated improved diuretic activity without significant electrolyte imbalance .
- Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. Flow cytometry analysis showed an increase in cells at the sub-G1 phase of the cell cycle, indicating apoptosis .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in hypertension and cancer progression.
- Receptor Modulation : It may interact with various receptors involved in blood pressure regulation and cellular growth signaling pathways.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-7-2-3-8-16(15)14-23-19-11-4-5-12-20(19)28(26,27)24(21(23)25)18-10-6-9-17(22)13-18/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYVWPBDJRBGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














